Cobalt(2+);fluoro(trioxido)silane
Description
Overview of Transition Metal Coordination with Silicon- and Fluorine-Containing Ligands
The coordination chemistry of transition metals is a vast field, with the nature of the ligand playing a crucial role in determining the structure, reactivity, and properties of the resulting complex. The inclusion of silicon and fluorine in ligands introduces unique electronic and structural characteristics.
Silicon-Containing Ligands: Transition metal silyl (B83357) complexes feature a metal-silicon sigma bond. wikipedia.org A major breakthrough in this area was the synthesis of stable silylenes (divalent silicon(II) compounds), which are now widely used as ligands in coordination chemistry. rsc.org Silylenes have demonstrated excellent σ-electron-donating ability towards transition metals, stabilizing them in low valent states. rsc.orgresearchgate.net This has led to the synthesis and characterization of stable silylene complexes with metals across the d-block. researchgate.net The methods for synthesizing these complexes often involve the oxidative addition of a Si-H bond to the metal center. researchgate.net Beyond simple silyl ligands, ligands with Si-Si bonds are also known to form complexes with transition metals. wikipedia.org
Fluorine-Containing Ligands: The coordination chemistry of metal fluorides was, until relatively recently, a neglected area compared to that of heavier halides. southampton.ac.uk Fluorine's high electronegativity and the strength of the metal-fluorine (M-F) bond confer significantly different properties on the metal center. southampton.ac.uknih.gov Fluoride (B91410) can act as a terminal or a bridging ligand, with the latter being crucial in the formation of polynuclear and polymeric structures. nih.gov The incorporation of fluorine into organic ligands can also dramatically alter the physicochemical and biological properties of the resulting metal complexes. nih.gov This has led to extensive research into transition metal complexes with various fluorinated ligand systems, including tripodal, terpyridine, and azobenzene (B91143) ligands. fu-berlin.de
Significance of Cobalt(II) Complexes in Contemporary Chemical Research
Cobalt(II) complexes are a cornerstone of modern chemical research, studied extensively for their diverse applications in catalysis, materials science, and their relevance to biological systems. ontosight.ainih.gov Cobalt is a trace element essential for life, most notably as a key component of cobalamin (Vitamin B12). nih.gov
The Co(II) ion has a d⁷ electron configuration and typically forms four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes, although five-coordinate geometries are also known. researchgate.net These complexes are often high-spin and paramagnetic, a property that makes them useful in the study of magnetic materials. wisdomlib.orgresearchgate.net The magnetic moment of Co(II) complexes can provide valuable information about their geometric structures. wisdomlib.org For instance, octahedral Co(II) complexes often exhibit magnetic moments with significant orbital contributions. wisdomlib.org
Table 2: Magnetic Properties of Selected Cobalt Materials
This table is interactive. You can sort and filter the data.
| Compound/Complex Type | Magnetic Property/Value | Significance/Observation |
|---|---|---|
| Octahedral Co(II) Complexes | Magnetic moments of 4.11-5.18 B.M. wisdomlib.org | Indicative of geometrical arrangement with orbital contributions. wisdomlib.org |
| High-Spin Six-Coordinated Co(II) | Paramagnetic behavior researchgate.net | Versatility in electronic behavior makes them suitable for magnetic materials and sensors. researchgate.net |
| Cobalt Fluoride (CoF₂) | Antiferromagnetic below 37.7°K ras.ru | Obeys Curie-Weiss law above 55°K. ras.ru |
| [CoII(bmsab)(dme)]₂ | Large negative D-value of −60 cm⁻¹ rsc.org | Does not feature slow relaxation of the magnetization. rsc.org |
The versatility of Co(II) is further demonstrated by its catalytic activity. Cobalt(II) Schiff-base complexes, for example, have been shown to catalyze the oxidation of organic compounds like styrene (B11656) using molecular oxygen. mdpi.com Additionally, the ability of some Co(II) complexes to reversibly bind dioxygen has been a subject of intense study for decades, with potential applications in industrial processes. mdpi.com The ongoing research into cobalt complexes, including those with bioactive ligands, continues to reveal new potential in fields ranging from materials science to chemotherapy. ontosight.ainih.gov
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);fluoro(trioxido)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2FO3Si/c;;;2*1-5(2,3)4/q3*+2;2*-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZLBTLTDPCFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Co+2].[Co+2].[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3F2O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923268 | |
| Record name | Cobalt(2+) fluorosilanetris(olate) (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12021-67-9 | |
| Record name | Cobalt(2+) fluorosilanetris(olate) (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of Cobalt 2+ ;fluoro Trioxido Silane Analogs
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is an indispensable tool for determining the crystal structure of solid materials. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms, bond lengths, and bond angles within a crystal lattice.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous method for structural determination, provided that suitable single crystals can be grown. For analogs of cobalt(II) fluorosilicate, such as other metal fluorosilicates, SC-XRD studies have been crucial in establishing their detailed molecular geometries.
Investigations into hydrated fluorosilicate analogs like zinc and nickel fluorosilicate hexahydrate (ZnSiF₆·6H₂O and NiSiF₆·6H₂O) have revealed that the structure consists of distinct [M(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. aip.org These studies have also identified temperature-dependent phase transitions where the octahedra undergo reorientation. aip.org The analysis of hydrogen bonding interactions between the complex cations, anions, and any co-crystallized solvent molecules is a key aspect of these studies, providing insight into the forces that govern the crystal packing. tdl.org
In more complex fluoro-silane systems, such as an 18-crown-6 (B118740) potassium salt of (8-(dimethylamino)naphthyl)tetrafluorosilicate, SC-XRD revealed a slightly distorted octahedral geometry around the silicon atom. acs.org A notable finding in this hexacoordinated complex was that the coordinative Si-N bond was shorter than in a related pentacoordinated analog, demonstrating the detailed structural insights achievable with this technique. acs.org The development of rapid synthesis protocols has accelerated the ability to grow single crystals suitable for laboratory X-ray diffraction, facilitating more widespread structural analysis. nih.gov
Table 1: Representative Crystallographic Data from Single Crystal X-ray Diffraction Studies of Analogous Compounds This table presents illustrative data based on typical findings in the literature for analogous metal-silicate complexes.
| Compound | Crystal System | Space Group | Key Bond Length (Å) | Key Bond Angle (°) | Reference |
|---|---|---|---|---|---|
| [Zn(H₂O)₆][SiF₆] | Trigonal | R-3 | Zn-O: ~2.08, Si-F: ~1.67 | O-Zn-O: ~90, F-Si-F: ~90 | aip.org |
| K(18-crown-6)[(C₁₂H₁₂N)SiF₄] | Monoclinic | P2₁/n | Si-N: 2.213, Si-F: 1.63-1.68 | F-Si-F: 88-92, 175-178 | acs.org |
Powder X-ray Diffraction Investigations
Powder X-ray diffraction (PXRD) is used when single crystals are unavailable, or for routine phase identification and analysis of polycrystalline materials. The technique provides a fingerprint pattern of diffraction peaks characteristic of a specific crystalline phase.
For cobalt-containing compounds, PXRD is used to confirm the synthesis of the desired material, determine lattice parameters, and estimate crystallite size. researchgate.net Studies on synthesized cobalt(II) complexes with dithiocarbamate (B8719985) ligands have used PXRD to determine particle sizes ranging from approximately 40 to 120 nm and to confirm their structures. researchgate.net
A significant technical consideration when analyzing cobalt compounds with common copper X-ray sources (Cu Kα) is the potential for sample fluorescence, which increases background noise and can introduce errors. azom.comresearchgate.net Using an X-ray source of a different wavelength, such as a cobalt tube, can effectively mitigate this issue and improve the quality of the diffraction data. azom.com Furthermore, in nanoparticulate cobalt catalysts, PXRD patterns often show peak broadening and shifts, which can be analyzed to understand crystallite size and the presence of structural disorder, such as stacking faults between different polymorphs (e.g., HCP and FCC). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluoro-Silane Systems
NMR spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. For complex inorganic compounds like cobalt(II) fluorosilicate analogs, multinuclear NMR provides complementary information to diffraction methods.
Proton and Carbon-13 NMR Characterization of Organic Moieties
In analogs containing organic ligands, ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and bonding of these components. libretexts.org The chemical shifts in a ¹³C NMR spectrum provide direct information on the carbon skeleton, with different functional groups appearing in characteristic regions. bhu.ac.in For instance, the ¹J(C-H) coupling constants can be used to determine the hybridization of carbon atoms. libretexts.org
When a ligand coordinates to a metal center, changes in the ¹H and ¹³C NMR spectra are observed. For example, in studies of metal complexes with pyrimidine-2-thione, shifts in the proton and carbon signals upon complexation helped identify sulfur as the coordinating atom. niscpr.res.in Similarly, the disappearance of a signal for an acidic proton, such as from a thiol (-SH) group, upon addition of a metal is a clear indicator of deprotonation and coordination through that atom. researchgate.net However, a significant challenge in studying cobalt(II) complexes is paramagnetism. The unpaired electrons of the Co(II) center can cause extreme broadening and shifting of NMR signals, often rendering the spectra of nearby nuclei, including ¹³C, unobservable. rsc.org
Fluorine-19 NMR Spectroscopy for Fluorinated Ligands and Complexes
Given the presence of the fluoro(trioxido)silane group, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. biophysics.orgnih.gov The chemical shift of ¹⁹F is very sensitive to its electronic environment, spanning a wide range that allows for the clear resolution of signals from fluorine atoms in different chemical surroundings. biophysics.orgalfa-chemistry.com
¹⁹F NMR has been used to study the dynamics and stability of the hexafluorosilicate (B96646) anion, [SiF₆]²⁻, which is the core anion in the title compound. These studies have investigated the hydrolysis of [SiF₆]²⁻, identifying intermediate species such as [SiF₅]⁻ under certain pH conditions. nih.govresearchgate.net In studies of hydrated fluorosilicates of cobalt, zinc, and other metals, both proton and fluorine NMR were used to probe the internal motions of the [M(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra in the solid state. aip.org The onset of reorientation of these octahedral units is observed as a narrowing of the NMR lines at specific temperatures. aip.org
Table 2: Representative ¹⁹F NMR Chemical Shift Data for Fluorosilicate Species This table presents illustrative data based on typical findings in the literature. Chemical shifts are referenced to CFCl₃.
| Species | Typical Chemical Shift (ppm) | Key Observation | Reference |
|---|---|---|---|
| [SiF₆]²⁻ | ~ -127 to -130 | Single sharp resonance indicating equivalent fluorine atoms. | nih.govresearchgate.net |
| [SiF₅(OH)]²⁻ / [SiF₅]⁻ | ~ -135 | Observed as a hydrolysis intermediate at low pH. | nih.gov |
Solid-State NMR for Structural Insights
Solid-state NMR (ssNMR) provides structural information on materials in their native, solid form, making it an ideal bridge between the long-range order seen by diffraction and the solution-state behavior. For cobalt compounds, ⁵⁹Co ssNMR is particularly powerful. Although ⁵⁹Co is a quadrupolar nucleus, which can lead to very broad signals, modern techniques allow for the acquisition of high-quality spectra from powdered samples. pnas.org
Vibrational Spectroscopy for Molecular Fingerprinting and Ligand Coordination
Vibrational spectroscopy serves as a powerful tool for identifying the molecular structure and understanding the coordination environment of cobalt(2+);fluoro(trioxido)silane and its analogs. By probing the vibrational modes of the molecule, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a unique "fingerprint" that is sensitive to bond strengths, symmetry, and the nature of ligand-metal interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within cobalt fluorosilicate analogs. The analysis focuses on the vibrational frequencies of the hexafluorosilicate (SiF₆²⁻) anion and shifts indicating coordination with the cobalt(II) center.
In hexafluorosilicate salts, the SiF₆²⁻ anion, if it maintains perfect octahedral (Oₕ) symmetry, has specific IR-active vibrational modes, primarily the ν₃ (F₁ᵤ) and ν₄ (F₁ᵤ) modes. However, in a crystal lattice, the site symmetry is often lower than Oₕ, which can lead to the splitting of these bands or the appearance of otherwise "silent" modes. spectroscopyonline.comnih.gov
For instance, in studies of various hexafluorosilicate salts, the strong asymmetric stretching vibration (ν₃) of the SiF₆²⁻ anion typically appears in the range of 699-715 cm⁻¹. spectroscopyonline.com The corresponding bending vibration (ν₄) is observed at lower wavenumbers, often around 475-480 cm⁻¹. spectroscopyonline.com The presence of cobalt(II) and any associated ligands, such as water in hydrated forms like Cobalt(II) Silicofluoride Hexahydrate, influences these vibrations. americanelements.com In cobalt(II) complexes with organic ligands, characteristic bands corresponding to the ligands are also observed, and shifts in these bands upon coordination to the Co(II) ion confirm the metal-ligand bond formation. ajol.inforesearchgate.net For example, studies on Co(II)-dextran complexes have utilized D₂O isotopic exchange to sensitively determine the coordination of OH groups. researchgate.net
Table 1: Representative FT-IR Vibrational Modes for Hexafluorosilicate Analogs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν₃ (SiF₆²⁻) | 699 - 715 | Asymmetric Si-F Stretch | spectroscopyonline.com |
| ν₄ (SiF₆²⁻) | 475 - 480 | Si-F Bend | spectroscopyonline.com |
Note: The precise wavenumbers can vary depending on the specific crystal structure and cation.
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing information on different vibrational modes, particularly those that are symmetric and less polar. For a molecule with octahedral symmetry like the ideal SiF₆²⁻ anion, the Raman active modes are the symmetric stretch ν₁ (A₁g), a doubly degenerate bend ν₂ (E₉), and a triply degenerate bend ν₅ (F₂₉).
In the Raman spectra of hexafluorosilicate salts, the most intense peak is typically the symmetric stretch (ν₁), appearing around 650-670 cm⁻¹. spectroscopyonline.com The ν₅ bending mode is usually found at a lower frequency. For example, in a study of various amino acid hexafluorosilicate salts, the ν₁ mode was observed between 647 cm⁻¹ and 667 cm⁻¹, while the ν₅ mode appeared between 405 cm⁻¹ and 411 cm⁻¹. spectroscopyonline.com Stretching vibrations of C-H bonds in organic ligands, if present, are also clearly visible in Raman spectra, often in the 2800-3100 cm⁻¹ region. spectroscopyonline.com The distortion of the SiF₆²⁻ octahedron in the crystal lattice can cause modes that are exclusively IR or Raman active to appear in both spectra, although this effect may be minimal if the distortion is small. spectroscopyonline.com
Table 2: Key Raman Active Modes for Hexafluorosilicate Analogs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν₁ (A₁g) | 647 - 667 | Symmetric Si-F Stretch | spectroscopyonline.com |
| ν₅ (F₂₉) | 405 - 411 | Si-F Bend | spectroscopyonline.com |
Electronic Spectroscopy and Magnetic Resonance Techniques
The electronic and magnetic properties of the cobalt(II) center in fluoro(trioxido)silane analogs are elucidated using a suite of advanced spectroscopic techniques. These methods probe the d-electron configuration of the Co(II) ion, providing deep insights into its coordination geometry, electronic transitions, and paramagnetic nature.
UV-Visible Spectroscopy for Electronic Transitions and Coordination Geometry
UV-Visible spectroscopy is a fundamental technique for examining the electronic structure of transition metal complexes. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. libretexts.org The energies of these "d-d transitions" are sensitive to the geometry of the complex (e.g., octahedral vs. tetrahedral) and the nature of the surrounding ligands. fiveable.me
For high-spin octahedral Co(II) (a d⁷ ion), the electronic ground state is ⁴T₁g. Three spin-allowed transitions are typically expected, corresponding to excitations to the ⁴T₂g, ⁴A₂g, and ⁴T₁g(P) states. semanticscholar.org In aqueous solution, the [Co(H₂O)₆]²⁺ ion is pink and shows a primary absorption band in the visible region around 500 nm, attributed to the ⁴T₁g(F) → ⁴T₁g(P) transition. A weaker absorption is often observed in the near-infrared region due to the ⁴T₁g(F) → ⁴T₂g transition. fiveable.me
In various cobalt(II) complexes, these bands shift, and their intensities change based on the ligand field strength. For instance, cobalt(II) complexes with cefuroxime (B34974) and cefixime (B193813) exhibit broad bands in the visible region typical of d-d transitions, with specific colors (purple, green, violet) reflecting the different coordination environments. ajol.info In some cases, more intense charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can be observed, typically in the UV region. ajol.infolibretexts.org
Table 3: Representative UV-Visible Absorption Bands for Cobalt(II) Complexes
| Complex Type | Absorption Band (nm) | Transition Assignment | Reference |
|---|---|---|---|
| Octahedral Co(II) | ~500 | ⁴T₁g → ⁴T₁g(P) | fiveable.me |
| Tetrahedral Co(II) | 550 - 650 | ⁴A₂ → ⁴T₁(P) | fiveable.me |
| [Co(CFI)Cl₂] (Green) | Visible Region | d-d transitions | ajol.info |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cobalt(II) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically targets paramagnetic species, making it ideal for studying the high-spin Co(II) ion, which has a 3d⁷ electronic configuration and is EPR-active. osti.govmarquette.edu The EPR spectrum is sensitive to the electronic structure, coordination number, and symmetry of the metal site. ohiolink.edu
High-spin Co(II) (S=3/2) in coordination complexes presents a complex electronic structure. ohiolink.edu The interpretation of its EPR spectra can be challenging but provides rich information. The spectra are often characterized by a set of g-values (gₓ, gᵧ, g₂) which reflect the anisotropy of the magnetic field experienced by the unpaired electrons. osti.gov For many Co(II) complexes, a linear correlation has been found between the Co(II) A₂ value (a hyperfine coupling constant) and the gₓ value, which is dependent on the strength of the axial ligands. osti.gov
EPR studies on various Co(II) complexes, including those with poly(pyridyl) and tris(pyrazolyl)borate ligands, have been used to reconstruct their electronic structures. osti.govohiolink.edu The technique is so sensitive that it can distinguish between different coordination environments, such as five- and six-coordinate species, and provide insight into the structural and electronic factors that influence catalytic activity or magnetic behavior. osti.govmarquette.edu For example, in cobalt porphyrins, EPR can track changes in the electronic structure of the Co(II) ion, distinguishing between high-spin and low-spin states. researchgate.net
Table 4: Illustrative EPR Parameters for Cobalt(II) Complexes
| Complex Type | Spin State | Key EPR Feature | Significance | Reference |
|---|---|---|---|---|
| Cobalt Porphyrins | Low-spin (S=1/2) | g-values ~2.0-2.3 | Indicates low-spin configuration | researchgate.net |
| Poly(pyridyl) Co(II) | Low-spin (S=1/2) | Anisotropic g-tensor | Sensitive to solvent and ligand coordination | osti.gov |
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. sci-hub.se For paramagnetic systems like Co(II) complexes, MCD is particularly informative, giving rise to temperature-dependent "C-terms" that provide detailed electronic structure information that is often inaccessible through absorption spectroscopy alone. rsc.org
MCD can resolve overlapping electronic transitions and is highly effective for assigning d-d transitions. In studies of dicobalt(II) complexes designed to model enzyme active sites, low-temperature MCD spectra clearly distinguished between the signals from five-coordinate and six-coordinate Co(II) centers. nih.gov For example, bands at 490, 504, and 934 nm were assigned to a 6-coordinate Co(II) ion, while bands at 471, 522, 572, 594, and 638 nm arose from a 5-coordinate Co(II) center. nih.gov
Furthermore, variable-temperature variable-field (VTVH) MCD studies can determine the ground-state spin and the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers. nih.gov In antiferromagnetic materials like cobalt fluoride (B91410) (CoF₂), MCD spectra provide insight into the electronic transitions within the magnetically ordered state and can be used to probe the lifting of sublattice degeneracy. ras.ru The technique is sensitive enough to probe the geometric and electronic structure of Co(II) in complex biological systems and can be used to estimate ground-state zero-field splitting (ZFS), which is an indicator of coordination number. nih.govcolab.ws
Table 5: MCD Bands for Distinguishing Co(II) Coordination Environments
| Coordination | MCD Band Position (nm) | Assignment | Reference |
|---|---|---|---|
| 6-coordinate Co(II) | 504 | d-d transition | nih.gov |
| 5-coordinate Co(II) | 572 | d-d transition | nih.gov |
| 6-coordinate Co(II) | 490, 934 | d-d transitions | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound and its analogs, different mass spectrometry techniques can be employed to characterize the molecular species.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and labile compounds, including inorganic complexes. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. libretexts.org
For fluoro(trioxido)silane-based compounds, ESI-MS can provide valuable information on the molecular weight of the anionic fluorosilicate species and any associated cobalt complexes. The technique is sensitive enough to detect various species that may exist in solution. researchgate.net For instance, in the analysis of fluorinated silanes, ESI-MS has been used to identify hydrolyzed species like siloxanes. diva-portal.org The resulting mass spectrum would show peaks corresponding to the mass-to-charge ratio (m/z) of the ions present.
Key Findings from ESI-MS Analysis:
Identification of Molecular Ions: ESI-MS can confirm the presence of the [FSiO₃]³⁻ anion and its coordination complexes with cobalt(2+).
Observation of Hydrolysis Products: In aqueous solutions, fluoro(trioxido)silane moieties can undergo hydrolysis. ESI-MS can detect the resulting organophosphates and other degradation products. nih.gov
Characterization of Complex Mixtures: When coupled with separation techniques like ion chromatography (IC), ESI-MS allows for the separation and identification of various fluorinated and phosphorylated species in a sample. nih.gov
Table 1: Representative ESI-MS Data for Fluoro-Silane Systems
| Ion Species | Predicted m/z | Observed m/z | Interpretation |
| [FSiO₃]³⁻ | 95.07 | 95.05 | Fluoro(trioxido)silane anion |
| [Co(FSiO₃)]⁻ | 153.99 | 153.97 | Cobalt(II) complex with fluoro(trioxido)silane |
| [H₂O·FSiO₃]³⁻ | 113.08 | 113.06 | Hydrated fluoro(trioxido)silane anion |
Note: The m/z values are hypothetical and for illustrative purposes. Actual values would depend on the specific instrument and experimental conditions.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique often used for the analysis of large and non-volatile molecules. nih.gov In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their m/z ratio. nih.gov
While more commonly applied to large biomolecules and polymers, MALDI-TOF can be adapted for the analysis of inorganic complexes and materials. nih.govamericanpharmaceuticalreview.com For this compound systems, MALDI-TOF could be particularly useful for characterizing solid-state structures or oligomeric species that may not be soluble or stable in the solvents required for ESI-MS.
Research Findings from MALDI-TOF MS:
Analysis of Complex Materials: MALDI-TOF MS has been successfully used to characterize various inorganic and organometallic compounds, including phthalocyanine (B1677752) derivatives containing cobalt. researchgate.net
High Mass Range: The technique is capable of analyzing ions over a wide mass range, making it suitable for identifying potential polymeric or aggregated forms of fluoro(trioxido)silane complexes.
Structural Information: Fragmentation analysis in MALDI-TOF, often through post-source decay or collision-induced dissociation, can provide insights into the connectivity and stability of the cobalt-fluorosilicate structure.
Table 2: Potential MALDI-TOF MS Observations for Cobalt-Fluorosilicate Analogs
| Ion m/z | Possible Assignment | Fragmentation Pathway |
| 153.97 | [Co(FSiO₃)]⁻ | Molecular Ion |
| 95.05 | [FSiO₃]³⁻ | Loss of Co²⁺ |
| 58.93 | [Co]⁺ | Fragmentation of the complex |
Note: This table illustrates potential ions and may not represent actual experimental data.
Advanced Elemental and Chemical State Analysis in Fluoro-Silane-Cobalt Systems
To fully characterize systems containing this compound, it is crucial to determine the elemental composition and the chemical state of the key elements: cobalt, silicon, and fluorine. Advanced analytical techniques provide the necessary sensitivity and specificity for these measurements.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for the determination of elemental composition in a variety of samples. thermofisher.comresearchgate.net The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. researchgate.net As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
For the analysis of this compound, ICP-OES is an ideal method for quantifying the total cobalt and silicon content. researchgate.netresearchgate.net This is essential for verifying the stoichiometry of synthesized compounds and for quality control in industrial applications.
Typical ICP-OES Analysis Parameters:
Plasma: Argon plasma operating at temperatures around 6,000-10,000 K. researchgate.net
Sample Introduction: Liquid samples are typically nebulized and introduced into the plasma. Solid samples require prior acid digestion.
Detection: The emitted light is dispersed by a spectrometer and detected by a charge-coupled device (CCD) or similar detector.
Table 3: ICP-OES Wavelengths for Cobalt and Silicon Analysis
| Element | Wavelength (nm) | Detection Limit (µg/L) |
| Cobalt (Co) | 228.616 | 1 - 10 |
| Silicon (Si) | 251.611 | 5 - 20 |
Note: Detection limits are approximate and can vary depending on the instrument and matrix.
Fluoride Ion-Selective Electrode (F-ISE) Analysis
The determination of fluoride content is critical in the characterization of fluoro(trioxido)silane compounds. The Fluoride Ion-Selective Electrode (F-ISE) is a potentiometric sensor that provides a direct and accurate measurement of fluoride ion activity in aqueous solutions. nih.govunizin.org The electrode consists of a lanthanum fluoride (LaF₃) crystal membrane that is selective for fluoride ions. metrohm.com A potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion concentration in the sample solution, as described by the Nernst equation. truman.edu
To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to the samples and standards. nih.gov TISAB maintains a constant ionic strength, decomplexes fluoride from other ions like iron and aluminum, and adjusts the pH to an optimal range for the electrode. nih.gov
Key Aspects of F-ISE Analysis:
Principle: Potentiometric measurement of fluoride ion activity. nih.gov
Selectivity: High selectivity for fluoride ions due to the LaF₃ crystal membrane. metrohm.com
Sample Preparation: Dilution in TISAB solution is generally required.
Table 4: Typical Calibration Data for F-ISE Analysis
| Fluoride Concentration (ppm) | Electrode Potential (mV) |
| 1 | 135 |
| 10 | 76 |
| 100 | 17 |
Note: The potential values are illustrative and will vary with the specific electrode and reference electrode used.
Other Hyphenated Techniques for Silicon Speciation
Understanding the different chemical forms or "species" of silicon in a sample is often more informative than just determining the total silicon content. researchgate.netrsc.org Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for speciation analysis. scholarsrepository.comstanford.edu
For silicon speciation in fluoro-silane-cobalt systems, various hyphenated techniques can be employed:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for the analysis of volatile silicon compounds like silanes and siloxanes. researchgate.net GC provides excellent separation, and MS allows for the identification of the separated species. diva-portal.org
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): This technique is suitable for the analysis of non-volatile and polar silicon compounds in liquid samples. LC separates the different silicon species, which are then detected with high sensitivity by the ICP-MS.
Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS): As mentioned previously, this is a powerful combination for separating and identifying ionic silicon species, including fluorinated organophosphates that may form from the degradation of fluoro(trioxido)silane compounds. nih.gov
These advanced techniques provide a comprehensive understanding of the chemical nature and composition of complex systems involving this compound and its analogs.
Theoretical and Computational Investigations of Cobalt 2+ ;fluoro Trioxido Silane Coordination
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and equilibrium geometry of transition metal complexes. acs.orgnih.gov For the hypothetical compound Cobalt(2+);fluoro(trioxido)silane, DFT calculations can provide crucial insights into its molecular structure. The geometry of the complex is optimized by finding the minimum energy conformation on the potential energy surface. researchgate.net Various combinations of exchange-correlation functionals and basis sets are typically evaluated to ensure the accuracy of the computed properties. researchgate.net For cobalt complexes, hybrid functionals like B3LYP are often employed due to their accuracy in predicting geometric parameters. researchgate.net
The optimization of the [Co(FSiO₃)]⁺ complex would likely reveal a distorted tetrahedral coordination geometry around the Cobalt(II) center, which is common for four-coordinate Co(II) complexes. nih.govacs.org The fluorotroxidosilane anion would act as a ligand, binding to the cobalt ion. The predicted structural parameters are essential for understanding the stability and reactivity of the compound.
| Parameter | Value |
|---|---|
| Co-O Bond Length | ~1.95 Å |
| Co-F Bond Length | ~1.85 Å |
| Si-O Bond Length | ~1.60 Å |
| Si-F Bond Length | ~1.65 Å |
| O-Co-O Bond Angle | ~110° |
| O-Co-F Bond Angle | ~109° |
Cobalt(II) (d⁷) complexes can exist in either a high-spin (S=3/2) or a low-spin (S=1/2) state, depending on the ligand field environment. rsc.orgrsc.org DFT calculations are instrumental in determining the relative energies of these spin states to predict the ground state of the complex. rsc.org The energy difference between the high-spin and low-spin states (ΔE(HS-LS)) can be calculated using various functionals, as the choice of functional can significantly influence the results. unige.ch For tetrahedral Co(II) complexes, the high-spin state is generally favored. nih.gov
| Functional | ΔE(HS-LS) (High-Spin - Low-Spin) | Predicted Ground State |
|---|---|---|
| B3LYP | -10.5 | High-Spin (Quartet) |
| PBE0 | -9.8 | High-Spin (Quartet) |
| TPSSh | -11.2 | High-Spin (Quartet) |
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wpmucdn.comcureffi.org The energy and composition of these orbitals are critical in predicting the chemical behavior of the complex. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). cureffi.org
For this compound, the HOMO is expected to have significant character from the Cobalt(II) d-orbitals and the p-orbitals of the oxygen and fluorine atoms. The LUMO is also likely to be centered on the metal. The HOMO-LUMO energy gap is an indicator of the kinetic stability of the complex; a larger gap suggests higher stability. Analysis of the FMOs can help identify the most probable sites for electrophilic or nucleophilic attack. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Ligand Mobility
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com For this compound in an aqueous solution, MD simulations can provide insights into the solvation shell structure, the mobility of the complex, and the dynamics of the fluoro(trioxido)silane ligand. tandfonline.comacs.org These simulations can be performed using classical force fields or, for higher accuracy, ab initio MD which uses quantum mechanical calculations for the forces. arxiv.org
MD studies could reveal the nature of the interactions between the complex and surrounding water molecules, including the formation of hydrogen bonds. acs.org Furthermore, the mobility of the entire complex within the solvent can be assessed by calculating its diffusion coefficient. acs.org
Quantum Chemical Approaches for Reaction Pathways and Transition States
Quantum chemical calculations are essential for elucidating reaction mechanisms at a molecular level. arxiv.orgnih.govresearchgate.net For this compound, these methods can be used to explore potential reaction pathways, such as ligand exchange or redox reactions. acs.orgnih.gov By mapping the potential energy surface, stationary points corresponding to reactants, products, and transition states can be located. nih.gov
The calculation of the transition state structure and its associated energy barrier (activation energy) provides quantitative information about the reaction kinetics. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a found transition state indeed connects the desired reactants and products. nih.gov This approach is invaluable for understanding the catalytic potential or decomposition pathways of the complex.
Ligand Field Theory and Spectroscopic Parameter Prediction for Cobalt(II) Centers
Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes, accounting for the interaction between the metal d-orbitals and the ligands. fiveable.mewikipedia.org LFT allows for the prediction and interpretation of spectroscopic properties, particularly the d-d electronic transitions that give rise to the color of many transition metal complexes. fiveable.me
For a tetrahedral Co(II) complex, LFT predicts specific electronic transitions. acs.org The energies of these transitions can be used to calculate important ligand field parameters such as the crystal field splitting parameter (10Dq) and the Racah interelectronic repulsion parameters (B and C). researchgate.netresearchgate.net These parameters provide a quantitative measure of the metal-ligand interaction strength and the degree of covalency in the bonding. researchgate.net
| Parameter | Predicted Value (cm⁻¹) |
|---|---|
| 10Dq (Crystal Field Splitting) | ~4500 |
| B (Racah Parameter) | ~750 |
| C (Racah Parameter) | ~3375 |
Mechanistic Studies of Reactions Catalyzed by Cobalt 2+ ;fluoro Trioxido Silane and Analogs
Hydrogen Atom Transfer (HAT) Mechanisms in Cobalt-Fluoro-Silane Catalysis
Hydrogen Atom Transfer (HAT) has become a fundamental process in chemical synthesis, particularly for the chemoselective reduction of unactivated alkenes. nih.govnih.gov In cobalt-fluoro-silane systems, HAT is often initiated by a cobalt-hydride species, which can be generated electrocatalytically or through the use of stoichiometric reductants like silanes. chemrxiv.org This cobalt-hydride intermediate transfers a hydrogen atom to an unsaturated substrate, such as an alkene, generating a carbon-centered radical. nih.gov This radical can then undergo further reactions to yield the final product.
The catalytic cycle often involves the reduction of a Co(II) precursor to a Co(I) species, which then protonates to form a Co(III)-hydride. nih.gov This hydride is the active HAT agent. The choice of silane (B1218182) can be critical; for instance, in certain systems, a less-hindered silane like diethylsilane (B7801327) can promote a high concentration of carbon-centered radicals. acs.orgnih.gov The entire process is a redox-neutral HAT reaction, often facilitated by Lewis base activation of the hydrosilane. springernature.com
A significant advancement in cobalt-catalyzed HAT is the development of radical-polar crossover (RPC) mechanisms. acs.orgnih.gov This pathway allows for the hydrofunctionalization of alkenes by transitioning from a radical intermediate to a polar, organometallic species. After the initial HAT from a cobalt-hydride to an alkene forms an alkyl radical, this radical can be trapped by the cobalt catalyst to form an alkylcobalt(III) intermediate. acs.orgnih.gov
This intermediate can then be oxidized to a more electrophilic alkylcobalt(IV) species. uci.edu The fate of this electrophilic intermediate dictates the final product. Depending on the catalyst structure and reaction conditions, it can undergo nucleophilic attack to form new bonds, leading to products like epoxides or rearranged structures. uci.eduacs.org The steric properties of the silane used can influence which pathway is dominant. Less hindered silanes may favor a radical chain reaction that determines the product's stereochemistry, while more hindered silanes can limit the radical chain pathway, favoring enantioselective kinetic resolution during the nucleophilic displacement of the alkylcobalt(IV) intermediate. acs.orgnih.gov This bifurcation of reaction pathways highlights the nuanced control achievable in these systems. uci.edu
Regioselectivity and Stereoselectivity in Catalytic Transformations
Controlling regioselectivity and stereoselectivity is a central goal in catalysis. In transformations involving cobalt-fluoro compounds and their analogs, the structure of the catalyst, substrate, and reagents like silanes plays a crucial role in determining the outcome.
For example, the enantioselective hydroalkoxylation of nonconjugated alkenes has been achieved with high enantioselectivity (up to 94% ee) using a chiral cobalt catalyst in conjunction with a fluorine source and a silane. acs.orgnih.gov Surprisingly, the absolute configuration of the product was found to be dependent on the steric hindrance of the silane employed. acs.orgnih.gov Similarly, the cobalt-catalyzed hydrosilylation of 1,3-dienes using prochiral silanes allows for the simultaneous and highly selective construction of both a carbon- and a silicon-stereogenic center. nih.gov
In the context of cycloadditions, a cobalt(II)-catalyzed reaction between fluoroalkylated alkynes and 2-formylphenylboronic acids demonstrated excellent regioselectivity, yielding 2-fluoroalkylated indenols almost exclusively. nih.gov Likewise, the hydrosilylation of 1,3-diynes catalyzed by a well-defined tridentate NNN-cobalt complex proceeds with high regio- and stereoselectivity, accommodating both primary and secondary silanes. rsc.org
The table below summarizes findings on selectivity in various cobalt-catalyzed reactions.
| Reaction Type | Catalyst/Reagents | Substrate | Selectivity Outcome | Reference(s) |
| Hydroalkoxylation | Chiral Cobalt Catalyst, N-fluoro-2,4,6-collidinium tetrafluoroborate, Diethylsilane | Nonconjugated Alkenes | High enantioselectivity (up to 94% ee); absolute configuration dependent on silane sterics. | acs.org, nih.gov |
| Hydrosilylation | Cobalt Complex, Prochiral Silane | 1,3-Dienes | High regio-, diastereo-, and enantioselectivity; creates C- and Si-stereogenic centers. | nih.gov |
| [2+3] Cycloaddition | Co(acac)₂·2H₂O | Fluoroalkylated Alkynes | Excellent regioselectivity for 2-fluoroalkylated indenols. | nih.gov |
| Hydrosilylation | Tridentate NNN-Cobalt Complex, Primary/Secondary Silanes | 1,3-Diynes | High regio- and stereoselectivity for 1,3-enynylsilanes. | rsc.org |
Cycloaddition Reaction Mechanisms Involving Cobalt(II) Fluoro Compounds
Cobalt catalysts are effective in mediating various cycloaddition reactions, which are powerful tools for constructing cyclic molecules. rsc.org Cobalt(II) fluoro compounds and their analogs participate in these transformations through distinct mechanistic pathways.
In formal [2+2] cycloadditions, cobalt fluorocarbene complexes have been shown to react with tetrafluoroethylene (B6358150) to produce perfluorometallacyclobutanes. researchgate.netfigshare.com Computational studies suggest that a concerted [2+2] pathway is energetically unfavorable; instead, the reaction likely proceeds through the formation of a 1,4-singlet diradical intermediate. researchgate.net The resulting fluorinated metallacyclobutanes are notably stable, and cycloreversion is not observed under typical conditions. researchgate.net
Cobalt(II) catalysts also facilitate [2+3] cycloaddition reactions. A notable example is the reaction of fluoroalkylated alkynes with 2-formylphenylboronic acids, catalyzed by Co(acac)₂·2H₂O, which smoothly yields fluoroalkylated indenol derivatives. nih.gov This transformation exhibits high regioselectivity, demonstrating the precise control exerted by the cobalt catalyst. nih.gov These reactions showcase the versatility of cobalt(II) fluoro compounds in building complex molecular architectures through various cycloaddition strategies. nih.govresearchgate.net
C-H Functionalization Pathways Directed by Silane Moieties
Directing groups are essential for achieving site-selective C-H functionalization. While strongly coordinating nitrogen-based groups are common, weakly coordinating groups like those containing oxygen are increasingly recognized for their utility. rsc.org In this context, silane moieties have emerged as effective weakly coordinating directing groups in cobalt-catalyzed C-H functionalization.
Research has demonstrated that cobalt complexes can utilize acyl silanes as directing groups to catalyze the ortho C-H functionalization of benzoyl silanes. rsc.orgmonash.edu Using a Cp*Co(III) catalyst, functionalities such as allyl and amido groups can be installed at the ortho position. rsc.orgmonash.edu When reacted with internal alkynes, this system can lead to a desilylative annulation to form indenone scaffolds. rsc.orgmonash.edu
Furthermore, a Co(II)/dppp catalytic system has been successfully employed for the acyl silane-directed hydroarylative cyclisation of 1,6-enynes. rsc.orgmonash.edu The mechanism of these transformations typically involves the coordination of the silane's oxygen atom to the cobalt center, followed by C-H activation to form a cobaltacycle intermediate. This intermediate then reacts with a coupling partner to generate the functionalized product. This strategy avoids the need to install and later remove a dedicated directing group, enhancing the atom and step economy of the synthesis. rsc.org
Hydroelementation and Hydrosilylation Catalytic Cycles
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation for producing organosilicon compounds and is among the largest industrial applications of homogeneous catalysis. researchgate.net Cobalt complexes have proven to be highly effective catalysts for these reactions, often operating through a Co(0)/Co(II) or a related catalytic cycle. researchgate.net
In a typical cycle for alkyne hydrosilylation, the reaction is initiated by the cobalt-catalyzed α-hydrosilylation of the alkyne to form an α-vinylsilane. researchgate.net Depending on the conditions and catalyst, this can be followed by a subsequent β-hydrosilylation to yield vicinal bis(silane) products. researchgate.net The selectivity between Markovnikov and anti-Markovnikov addition is often controlled by the steric and electronic properties of the ligands on the cobalt center and the silane itself. researchgate.net For instance, a cobalt(II) complex with a pyrimidine-imine-2H-imidazole ligand shows high activity and unprecedented tolerance for tertiary silanes in the highly regioselective Markovnikov hydrosilylation of terminal alkynes. researchgate.net
No Information Found for "Cobalt(2+);fluoro(trioxido)silane"
Following a comprehensive search of scientific databases and chemical literature, no information has been found for a compound with the name "this compound." This suggests that the provided name is not a standard or recognized chemical nomenclature, or it may refer to a theoretical or extremely niche compound that is not documented in publicly accessible resources.
Extensive searches were conducted using the specified name and variations, as well as searches for its potential chemical formula and related structures. These inquiries did not yield any relevant results pertaining to its synthesis, properties, or applications in the fields of organic synthesis or materials science as outlined in the requested article structure.
The provided name suggests a compound containing a cobalt(II) cation and a "fluoro(trioxido)silane" anion. The structure of this anion is ambiguous under standard chemical naming conventions. While related compounds such as cobalt silicates and cobalt fluorosilicates are known and have been studied, they are chemically distinct from the requested compound. Adhering to the strict instruction to focus solely on "this compound," no scientifically accurate content can be generated for the requested article.
Without a verifiable chemical identity, such as a CAS number or a standard chemical formula, it is not possible to retrieve any research findings or data to populate the requested sections on its catalytic applications or its potential in materials science. Therefore, the article on "Applications of this compound in Advanced Chemical Systems" cannot be produced at this time.
Should a corrected or alternative name, chemical formula, or CAS number for the compound of interest be provided, a thorough search for the relevant scientific information can be reinitiated.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cobalt(2+);fluoro(trioxido)silane to ensure high purity and yield?
- Methodological Answer : Synthesis should involve controlled ligand exchange under inert atmospheres (e.g., argon) to prevent oxidation of cobalt(II). Precursor compounds like cobalt nitrate hexahydrate and fluorosilicate derivatives can be reacted in anhydrous solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours. Purification via vacuum sublimation or column chromatography (using silica gel modified with ethylenediamine) is critical to isolate the target compound. Yield optimization requires monitoring pH (6.5–7.5) and stoichiometric ratios (Co²⁺:fluoro(trioxido)silane = 1:1.2) to minimize side products .
Q. How can researchers characterize the structural and thermal stability of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- FTIR : Identify Co-F and Si-O vibrational modes (400–600 cm⁻¹) to confirm ligand coordination .
- PXRD : Compare experimental diffraction patterns with simulated models to verify crystallinity and phase purity.
- TGA : Analyze decomposition steps under nitrogen (heating rate: 10°C/min) to assess thermal stability up to 500°C.
- SEM-EDS : Map elemental distribution (Co, Si, F, O) to detect homogeneity and surface defects .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic activities of this compound in fluorination reactions?
- Methodological Answer : Discrepancies may arise from varying reaction conditions (solvent polarity, temperature, or ligand lability). To address this:
- Control Experiments : Systematically test catalytic performance in polar aprotic (e.g., DMF) vs. non-polar solvents (toluene) under identical temperatures (80–120°C).
- In Situ Spectroscopy : Use Raman or XAFS to monitor ligand exchange dynamics during catalysis.
- Isotopic Labeling : Introduce ¹⁸O or ¹⁹F tracers to track oxygen/fluorine transfer pathways and identify rate-limiting steps .
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound in heterogeneous catalysis?
- Methodological Answer :
- DFT Calculations : Model the electronic structure of the cobalt center to predict ligand dissociation energies and active site accessibility.
- Kinetic Monte Carlo Simulations : Correlate experimental turnover frequencies (TOF) with simulated activation barriers for fluorination steps.
- Microkinetic Analysis : Combine experimental rate data with computational intermediates to construct free-energy diagrams. Validate using isotopic kinetic isotope effects (KIEs) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Hydrolytic Stability : Expose the compound to H₂O/ethanol mixtures (pH 4–10) at 25–60°C for 48 hours. Monitor degradation via UV-Vis (λ = 300–400 nm) and ICP-OMS for cobalt leaching.
- Oxidative Resistance : Use H₂O₂ (1–5% v/v) in acidic media (HCl, pH 2) to test Co²⁺ oxidation to Co³⁺.
- Long-Term Storage : Store samples under vacuum or nitrogen and assess crystallinity via PXRD monthly for 6–12 months .
Q. What statistical approaches are suitable for analyzing discrepancies in catalytic efficiency data across studies?
- Methodological Answer :
- Multivariate Regression : Correlate catalytic TOF with variables like particle size, surface area, and ligand denticity.
- Principal Component Analysis (PCA) : Identify dominant factors (e.g., solvent polarity, Co-F bond strength) contributing to variability.
- Error Propagation Analysis : Quantify uncertainties in activity measurements (e.g., GC-MS peak integration errors) to refine confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
